

Spectroscopic Data of (+/-)-Speciosin P: A Technical Guide

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | (+/-)-Speciosin P | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+/-)-Speciosin P. The information is compiled from the first total synthesis of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The data is presented in a clear, structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for synthetic (+/-)Speciosin P.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (+/-)-Speciosin P (500 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 1 | 6.94 | d | 10.0 |
| 2 | 6.18 | d | 10.0 |
| 4 | 4.14 | s | |
| 5 | 3.63 | d | 4.0 |
| 6 | 3.51 | d | 4.0 |
| 1' | 4.49 | S | |
| 3' | 1.89 | S | _ |
| OMe | 3.78 | s | - |
| ОМе | 3.75 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for **(+/-)-Speciosin P** (125 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1 | 148.8 |
| 2 | 126.9 |
| 3 | 140.9 |
| 4 | 69.8 |
| 5 | 63.4 |
| 6 | 62.9 |
| 7 | 195.4 |
| 8 | 92.5 |
| 9 | 81.2 |
| 1' | 59.9 |
| 2' | 22.5 |
| 3' | 14.1 |
| OMe | 56.2 |
| OMe | 56.1 |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (+/-)-Speciosin P



| Wavenumber (cm ⁻¹) | Description of Vibration | |
|--------------------------------|------------------------------------|--|
| 3421 | O-H stretching | |
| 2925 | C-H stretching (aliphatic) | |
| 1682 | C=O stretching (conjugated ketone) | |
| 1599 | C=C stretching (aromatic) | |
| 1260 | C-O stretching | |
| 1096 | C-O stretching | |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (+/-)-Speciosin P

| lon | Calculated m/z | Found m/z |
|--------|----------------|-----------|
| [M+H]+ | 295.1181 | 295.1176 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard practices in natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample of (+/-)-Speciosin P was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H NMR and δ 77.0 for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified (+/-)-Speciosin P was prepared on a sodium chloride (NaCl) plate. The



spectrum was recorded over the range of 4000-400 cm⁻¹.

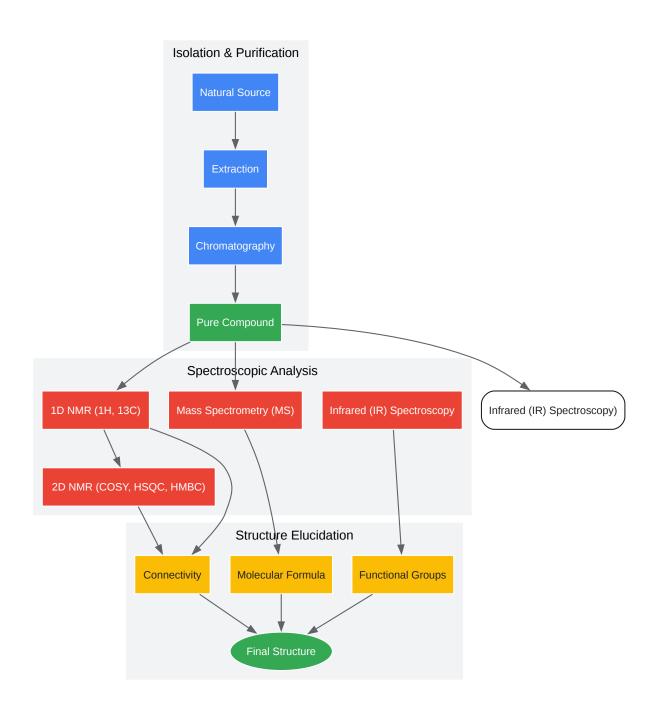
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like (+I-)-Speciosin P.





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Caption: Workflow for Natural Product Spectroscopic Analysis.



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